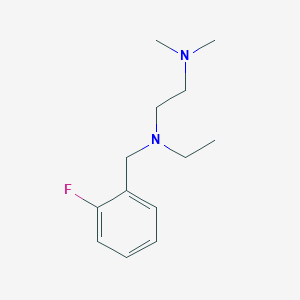

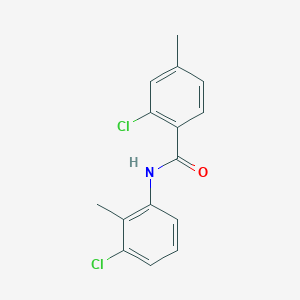

![molecular formula C17H15NO4S B5709353 4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5709353.png)

4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

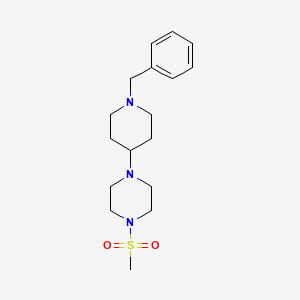

The compound “4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecule also contains a benzenediol group and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the benzenediol group, and the dimethoxyphenyl group . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of paramount importance. Researchers have explored the use of ionic organic solids as catalysts, including 1,3-bis(carboxymethyl)imidazolium chloride . This catalyst facilitates the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to prepare 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition exhibit favorable green metrics .

Nonlinear Optical Properties

The compound’s bulk crystal growth and nonlinear optical characterization reveal its potential for electro-optic applications. It exhibits large second harmonic generation (SHG), approximately 4.53 times that of KDP crystal . Additionally, it maintains good transparency in the visible and near-infrared spectral ranges, making it suitable for optical devices. Its thermal stability extends up to 260 °C .

Antioxidant and ROS Modulation

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea: has been investigated for its role in managing oxidative stress. Reactive oxygen species (ROS) play a crucial role in various diseases, including cardiovascular disease, cancer, and neurodegenerative conditions. This compound sheds light on cellular and molecular processes affected by oxidative stress.

Biological Activity and Therapeutic Potential

Derivatives containing the 3,4-dimethoxyphenyl moiety exhibit diverse therapeutic properties. Specifically, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone represents a relevant therapeutic agent. It shows promise as an anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory compound .

β-Azolyl Ketones in Agrochemicals

Triazole derivatives, including β-azolyl ketones, have been explored for their biological effects. In particular, 3-aryl-3-triazolylpropiophenones find applications in fungicides, bactericides, and herbicides. Their structural characteristics facilitate binding with target molecules .

Aza-Michael Reaction for β-Aminocarbonyl Derivatives

The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives—a valuable class of bioactive compound precursors. By utilizing this reaction, researchers can synthesize compounds like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one efficiently .

Wirkmechanismus

Target of Action

For instance, 3,4-Dimethoxyphenethylamine has some activity as a monoamine oxidase inhibitor

Mode of Action

For example, a compound with a similar structure, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes .

Biochemical Pathways

For instance, 3,4-Dimethoxyphenethylamine has some activity as a monoamine oxidase inhibitor , which suggests that it may affect the monoamine neurotransmitter pathway.

Pharmacokinetics

For instance, 3,4-Dimethoxyphenylacetonitrile, a compound with a similar structure, is insoluble in water but soluble in methanol . This suggests that the compound’s solubility in various solvents could influence its absorption and distribution in the body.

Result of Action

For instance, 3,4-Dimethoxyphenethylamine has some activity as a monoamine oxidase inhibitor , suggesting that it may affect neurotransmitter levels in the brain.

Action Environment

For instance, 3,4-Dimethoxyphenylacetonitrile, a compound with a similar structure, should be stored in a cool place and kept away from oxidizing agents .

Eigenschaften

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]benzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-21-15-6-4-11(8-16(15)22-2)17-18-12(9-23-17)10-3-5-13(19)14(20)7-10/h3-9,19-20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTHRTPSFLWXTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]benzene-1,2-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

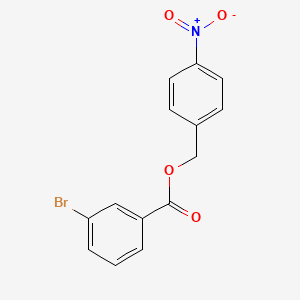

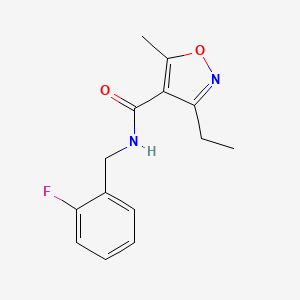

![3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)

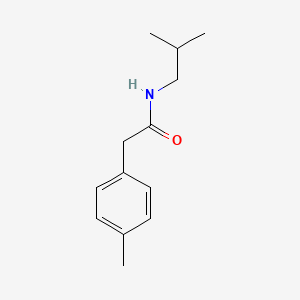

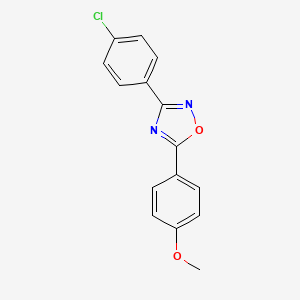

![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5709337.png)

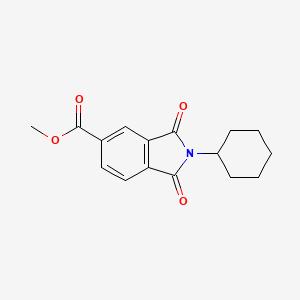

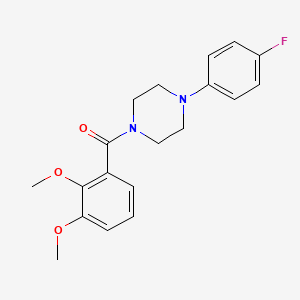

![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)

![2-[(3-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5709372.png)

![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5709386.png)